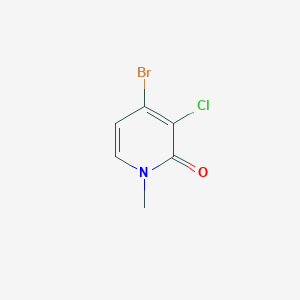

![molecular formula C19H14F3N3O B2531599 N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 2190365-78-5](/img/structure/B2531599.png)

N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

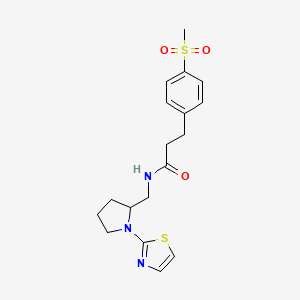

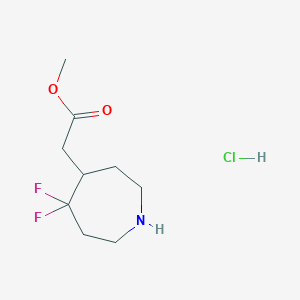

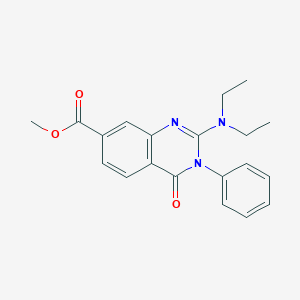

N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H14F3N3O and its molecular weight is 357.336. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ortho-Fluorination in Medicinal Chemistry

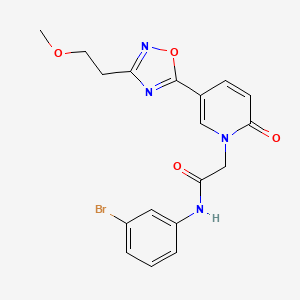

Ortho-fluorination of benzylamines, using triflamide-protected benzylamines, showcases the compound's utility in synthesizing functional groups crucial for medicinal chemistry. This process highlights the role of similar compounds in drug synthesis and development (Wang et al., 2009).

Sensor Applications for Metal Ions

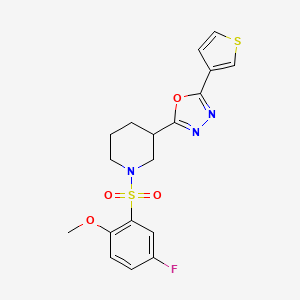

Bipyridine derivatives have been used to create fluorescent, compartmentalized particles that act as effective sensors for metal ions. This application is particularly useful in environmental monitoring and analytical chemistry (Gillissen et al., 2012).

Aryloxylation in Organic Synthesis

The directed aryloxylation of benzamides, facilitated by bidentate directing groups, illustrates the compound's role in organic synthesis, enabling the creation of mono- and diaryloxylated benzoic acids. This method expands the toolkit for synthetic chemists, offering new pathways for complex molecule synthesis (Hao et al., 2014).

Antitumor Activity

Benzamide derivatives have been investigated for antitumor efficacy, with specific compounds showing marked in vivo activity against human tumors. This research highlights the potential therapeutic applications of benzamide derivatives in oncology (Saito et al., 1999).

Supramolecular Self-Assembly

Studies on chiral, amphiphilic discotic molecules based on bipyridine-substituted benzene-1,3,5-tricarboxamide motifs have revealed their ability to form supramolecular fibers. These fibers have applications in materials science, particularly in the development of novel nanostructured materials (Gillissen et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria .

Mode of Action

Investigations into the mode of action of similar compounds have shown a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .

Biochemical Pathways

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been found to prevent the development of biofilms by methicillin-resistant staphylococcus aureus (mrsa) and enterococcus faecalis . These compounds eradicated the preformed biofilms effectively and were found to be more effective than the control antibiotic vancomycin .

Action Environment

The trifluoromethyl group’s importance in pharmaceuticals, agrochemicals, and materials suggests that it may be stable under a variety of conditions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O/c20-19(21,22)17-6-2-1-5-16(17)18(26)25-10-13-8-15(12-24-9-13)14-4-3-7-23-11-14/h1-9,11-12H,10H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKDDMJVWGTGST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)

![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)

![(2-chloro-6-fluorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2531534.png)

![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)